2,3-Dimethylindole-1-carbaldehyde
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Overview
Description
2,3-Dimethylindole-1-carbaldehyde is an organic compound belonging to the indole family, characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position. Indole derivatives, including this compound, are significant in various fields due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-1-carbaldehyde typically involves the oxidation of 2,3-Dimethylindole. One common method is the oxidation using peroxodisulphate and peroxomonosulphate anions . The reaction conditions often include a controlled temperature and the presence of specific catalysts to ensure the selective formation of the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylindole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Peroxodisulphate, peroxomonosulphate anions.
Reduction: Hydrogenation using catalysts like Ru/Al2O3.
Substitution: Benzoyl nitrate for nitro derivatives
Major Products:
Oxidation: 2-Methylindole-2-carbaldehyde.
Reduction: 2,3-Dimethylindole alcohols.
Substitution: 3-Methyl-2-nitroindole
Scientific Research Applications
2,3-Dimethylindole-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is crucial in its biological activities, such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- 2,3-Dimethylindole
- 3-Methylindole
- 2-Methylindole
- 1-Methylindole-2-carboxaldehyde
Comparison: 2,3-Dimethylindole-1-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound in synthetic and biological applications .
Properties
CAS No. |
41601-98-3 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,3-dimethylindole-1-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-8-9(2)12(7-13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
InChI Key |
DKHGDEYCBJPSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C=O)C |
Origin of Product |
United States |
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